2-Boc-2,5-diazaspiro[3.4]octane oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Boc-2,5-diazaspiro[3.4]octane oxalate is a chemical compound with the molecular formula C11H20N2O2. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2,5-diazaspiro[3.4]octane oxalate typically involves the annulation of cyclopentane and four-membered rings. One common method involves the use of readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Boc-2,5-diazaspiro[3.4]octane oxalate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxalate derivatives, while reduction reactions may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Boc-2,5-diazaspiro[3.4]octane oxalate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Boc-2,5-diazaspiro[3.4]octane oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.
2,5-Diazaspiro[3.4]octane-2-carboxylic acid tert-butyl ester oxalate: Another spirocyclic compound with a carboxylic acid functional group.
Uniqueness
2-Boc-2,5-diazaspiro[3.4]octane oxalate is unique due to its specific spirocyclic structure and the presence of the Boc (tert-butoxycarbonyl) protecting group. This combination of features makes it particularly useful in organic synthesis and medicinal chemistry, offering distinct advantages over similar compounds in terms of reactivity and stability .
Biologische Aktivität
2-Boc-2,5-diazaspiro[3.4]octane oxalate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique spirocyclic structure and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
- IUPAC Name : tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate
- Molecular Formula : C13H22N2O6
- Molecular Weight : 302.33 g/mol
- CAS Number : 1359655-69-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating enzyme activity and influencing various biological pathways. This interaction can lead to diverse biological effects depending on the target involved.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties that could be beneficial in treating infections.
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways, which could have implications in drug development.
Case Studies
- Antimicrobial Studies : A study demonstrated that this compound showed inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Enzyme Interaction Studies : Research involving enzyme assays indicated that the compound effectively inhibited certain proteases, which are crucial in various disease processes.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane | Contains an oxygen atom in the spirocyclic ring | Antimicrobial |
2,5-Diazaspiro[3.4]octane-2-carboxylic acid tert-butyl ester oxalate | Carboxylic acid functional group | Potential enzyme inhibitor |
The uniqueness of this compound lies in its specific spirocyclic structure combined with the Boc protecting group, enhancing its stability and reactivity compared to similar compounds .
Synthesis Methods
The synthesis of this compound typically involves:
- Annulation Reactions : Utilizing cyclopentane and four-membered rings.
- Conventional Chemical Transformations : Employing readily available starting materials with minimal chromatographic purifications.
Industrial Relevance
While industrial production methods for this compound are not extensively documented, it serves as a valuable building block in organic synthesis and has potential applications in specialty chemicals and materials production.
Eigenschaften
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDFXVYACWODKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.